(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
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Overview
Description
(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene is a complex organic compound with a unique structure that includes a bromine atom and an epoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the epoxy group through an epoxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and epoxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the bromine atom or reduce the epoxy group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s reactivity makes it useful in biological studies, particularly in understanding enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and epoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated and epoxidized phenanthrene derivatives, such as:
- (4abeta,9beta,10beta)-6-Methoxy-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
- (4abeta,9beta,10beta)-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
Uniqueness
What sets (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene apart is the specific positioning of the bromine atom and the epoxy group
Properties
CAS No. |
118326-92-4 |
---|---|
Molecular Formula |
C14H15BrO |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
(1aR,1bS,5aS,9bS)-8-bromo-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H15BrO/c15-8-5-6-10-9-3-1-2-4-11(9)13-14(16-13)12(10)7-8/h5-7,9,11,13-14H,1-4H2/t9-,11+,13-,14+/m1/s1 |
InChI Key |
MIDVMZDXCQOCLI-MWQHPAIMSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)[C@@H]3[C@@H](O3)C4=C2C=CC(=C4)Br |
Canonical SMILES |
C1CCC2C(C1)C3C(O3)C4=C2C=CC(=C4)Br |
Origin of Product |
United States |
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